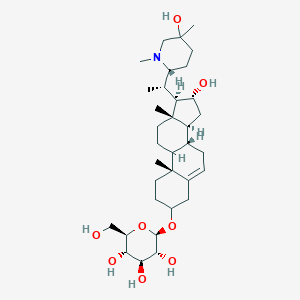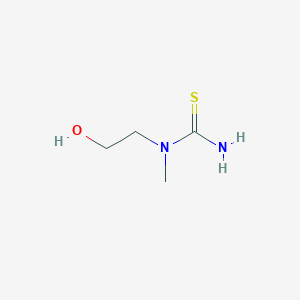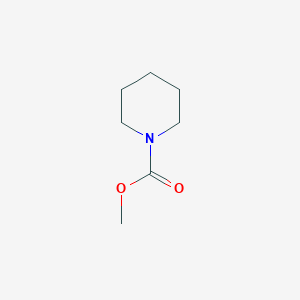![molecular formula C24H28N2 B160602 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene CAS No. 2687-27-6](/img/structure/B160602.png)
1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene
Übersicht
Beschreibung
1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene is an organic compound with the molecular formula C24H28N2. It is also known by other names such as 4,4’-(1,3-phenylenediisopropylidene)bisaniline and bisaniline M . This compound is characterized by its white to light yellow powder or crystalline form and is soluble in toluene .
Wissenschaftliche Forschungsanwendungen
1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene has several scientific research applications:
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that bisaniline m is used in the synthesis of polyimide oligomers , suggesting that it may interact with specific chemical groups or structures during polymerization.
Mode of Action
It is likely that the compound interacts with its targets through chemical reactions, given its role in the synthesis of polyimide oligomers .
Biochemical Pathways
Given its role in the synthesis of polyimide oligomers , it can be inferred that it is involved in the polymerization process.
Result of Action
Its role in the synthesis of polyimide oligomers suggests that it contributes to the formation of these high-temperature-resistant materials .
Action Environment
Factors such as temperature, ph, and the presence of other chemical reactants could potentially influence its reactivity and effectiveness in the synthesis of polyimide oligomers .
Biochemische Analyse
Biochemical Properties
1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the synthesis of polyimides, such as polyimide synthase. The nature of these interactions typically involves the formation of covalent bonds between the amino groups of this compound and the active sites of the enzymes, leading to the formation of polyimide chains .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in the synthesis of polyimides, thereby enhancing the production of these polymers within the cells. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes involved in polyimide synthesis, leading to enzyme activation or inhibition. This binding interaction is facilitated by the amino groups of the compound, which form covalent bonds with the enzymes. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance the synthesis of polyimides without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis of polyimides. It interacts with enzymes such as polyimide synthase and other cofactors that facilitate the polymerization process. These interactions can affect metabolic flux and the levels of various metabolites within the cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, thereby enhancing its efficacy in biochemical reactions .
Vorbereitungsmethoden
The synthesis of 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene typically involves the reaction of 1,3-diisopropylbenzene with 4-nitrobenzene followed by reduction of the nitro groups to amines . The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene can be compared with similar compounds such as:
1,3-Bis[2-(4-nitrophenyl)-2-propyl]benzene: This compound has nitro groups instead of amino groups, making it less reactive in nucleophilic substitution reactions.
1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene: The presence of hydroxy groups instead of amino groups alters its reactivity and solubility properties.
The uniqueness of this compound lies in its amino groups, which provide it with distinct reactivity and applications in various fields .
Eigenschaften
IUPAC Name |
4-[2-[3-[2-(4-aminophenyl)propan-2-yl]phenyl]propan-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2/c1-23(2,17-8-12-21(25)13-9-17)19-6-5-7-20(16-19)24(3,4)18-10-14-22(26)15-11-18/h5-16H,25-26H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOIWTRRPFHBSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)C2=CC(=CC=C2)C(C)(C)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893472 | |
| Record name | Bisaniline M | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2687-27-6 | |
| Record name | 4,4′-[1,3-Phenylenebis(1-methylethylidene)]bis[benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4,4'-(1,3-phenylenebis(1-methylethylidene))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4,4'-[1,3-phenylenebis(1-methylethylidene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bisaniline M | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene in the synthesis of gas separation membranes?
A: this compound serves as a diamine monomer in the synthesis of polyimide copolymers. [, ] These copolymers are used to create membranes capable of separating gases like oxygen from a mixture. The specific structure of this diamine, along with other chosen monomers like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride and 2,3,5,6-tetramethyl-1,4-phenylenediamine, contributes to the final polymer's properties, influencing its permeability and selectivity for specific gases. []
Q2: How does the incorporation of this compound into polyimides affect their gas separation performance?
A: While the provided research [, ] focuses on the synthesis and general properties of the polyimide copolymer containing this compound, it doesn't delve into specific gas separation data or compare its performance to polymers lacking this monomer. Further research is needed to directly assess how this diamine contributes to the oxygen permeability and selectivity of the resulting membrane.
Q3: What are the potential advantages of using polyimides synthesized with this compound in gas separation applications?
A: The research suggests that incorporating this compound into polyimides can lead to membranes with high oxygen permeability and selectivity. [, ] This is desirable for applications requiring efficient oxygen enrichment, such as:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(1H-Benzo[d]imidazol-4-yl)formamide](/img/structure/B160531.png)


![N-[Bis(methylthio)methylene]-p-toluenesulfonamide](/img/structure/B160542.png)




